Stercurensin

Cytotoxicity Colon cancer Chalcone SAR

Stercurensin (2′,4′-dihydroxy-3′-methyl-6′-methoxychalcone) is a naturally occurring C-methylated chalcone first isolated from Sterculia urens. It belongs to the 2′-hydroxychalcone subclass and is distinguished from close structural analogs by a single methyl substituent at the 3′-position of the A-ring.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 94388-75-7
Cat. No. B1251364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStercurensin
CAS94388-75-7
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C17H16O4/c1-11-14(19)10-15(21-2)16(17(11)20)13(18)9-8-12-6-4-3-5-7-12/h3-10,19-20H,1-2H3/b9-8+
InChIKeyJUZVHLGKYJTCKP-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stercurensin (CAS 94388-75-7) Procurement Guide: C-Methylated Chalcone with Dual Anti-Inflammatory and Antiviral Evidence


Stercurensin (2′,4′-dihydroxy-3′-methyl-6′-methoxychalcone) is a naturally occurring C-methylated chalcone first isolated from Sterculia urens [1]. It belongs to the 2′-hydroxychalcone subclass and is distinguished from close structural analogs by a single methyl substituent at the 3′-position of the A-ring. The compound has been isolated from multiple plant sources including Syzygium samarangense and Cleistocalyx operculatus, and has documented inhibitory activity against influenza neuraminidases (H1N1, H9N2) as well as NF-κB-dependent inflammatory signaling via TAK1–TAB1 complex attenuation [2][3]. These dual pharmacological fingerprints—antiviral neuraminidase inhibition and anti-inflammatory NF-κB modulation—distinguish stercurensin from chalcone analogs that typically exhibit only one of these activities at comparable potencies.

Noncompetitive neuraminidase inhibitor scaffold targeting oseltamivir-resistant H274Y mutant
Upstream TAK1–TAB1 complex probe for NF-κB pathway signaling dissection
Single-entity tool for combined antiviral and anti-inflammatory pathway research

Why Chalcone-Class Compounds Cannot Substitute for Stercurensin: Methylation Pattern Drives Divergent Activity Profiles


Within the C-methylated chalcone series isolated from Syzygium and Cleistocalyx species, minor variations in A-ring methylation produce large shifts in both potency and mechanism of action. Stercurensin carries a single methyl group at the 3′-position, whereas its closest analog 2′,4′-dihydroxy-3′,5′-dimethyl-6′-methoxychalcone (DMC) bears an additional 5′-methyl, and cardamonin entirely lacks A-ring methylation [1]. These structural differences translate into a 3.5-fold variation in cytotoxic IC50 against SW-480 colon cancer cells (10 μM for DMC vs 35 μM for both stercurensin and cardamonin) and up to ~9-fold differences in neuraminidase inhibitory potency across H1N1 strains [1][2]. Furthermore, the anti-inflammatory mechanism differs fundamentally at the target level: stercurensin acts upstream at TAK1–TAB1 complex formation, whereas cardamonin inhibits NF-κB primarily via p65 nuclear translocation blockade [3][4]. Generic substitution without structural verification therefore risks both quantitative potency gaps and qualitative mechanistic divergence.

Target compound
Stercurensin: 3′-methyl only; TAK1–TAB1 upstream NF-κB inhibition; moderate neuraminidase potency
Analog DMC
3′,5′-dimethyl substitution raises cytotoxicity and neuraminidase potency, but NF-κB mechanism via TAK1 is not characterized
Target compound
Stercurensin: attenuates TAK1–TAB1 complex formation, reducing iNOS/COX-2 and cytokines in vivo
Analog Cardamonin
Lacks A-ring methylation; inhibits NF-κB via p65 nuclear translocation, not TAK1–TAB1, and lacks reported neuraminidase activity
Procurement impact: Minor methylation shifts can alter potency profiles and mechanism. Substitution without structural verification may undermine SAR studies and pathway-specific endpoints.

Stercurensin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Cytotoxic Potency Against SW-480 Colon Cancer Cells: Stercurensin vs. DMC vs. Cardamonin

In a direct head-to-head comparison, three C-methylated chalcones co-isolated from Syzygium samarangense fruits were tested against the SW-480 human colon cancer cell line. 2′,4′-Dihydroxy-3′,5′-dimethyl-6′-methoxychalcone (DMC, compound 1) exhibited the highest potency with an IC50 of 10 μM. Stercurensin (compound 2) and cardamonin (compound 3) both displayed IC50 values of 35 μM, representing a 3.5-fold lower potency relative to DMC [1]. The additional 5′-methyl group present in DMC but absent in stercurensin is therefore associated with a 3.5-fold gain in cytotoxic potency in this cell line.

SW-480 Cytotoxicity
Head-to-head
IC₅₀ 35 μM
3.5× less potent than DMC (10 μM)
Supports cytotoxicity endpoint review; defines intermediate reference within C-methylated chalcone series.
MTT assay, SW-480 colon cancer cells; equipotent with cardamonin.
Cytotoxicity Colon cancer Chalcone SAR SW-480 MTT assay

Neuraminidase Inhibition Against Wild-Type H1N1: Stercurensin vs. Dimethyl Analog vs. Oseltamivir

In a comprehensive neuraminidase inhibition screen of 14 C-methylated flavonoids from Cleistocalyx operculatus, stercurensin (compound 8) inhibited wild-type novel H1N1 neuraminidase with an IC50 of 93.77 ± 5.35 μM. By comparison, its 3′,5′-dimethylated analog DMC (compound 7) was 2.7-fold more potent (IC50 = 35.23 ± 2.75 μM), while compound 14 (2,2′,4′-trihydroxy-6′-methoxy-3′,5′-dimethylchalcone) was 9.4-fold more potent (IC50 = 10.00 ± 2.17 μM). The clinical neuraminidase inhibitor oseltamivir, used as a positive control, exhibited an IC50 of 51.54 ± 3.32 nM—approximately 1,800-fold more potent than stercurensin on a molar basis [1].

H1N1 WT Neuraminidase
Head-to-head
IC₅₀ 93.77 μM
2.7× less potent than DMC (35.23 μM)
Reported neuraminidase inhibition context; supports scaffold optimization studies.
Fluorogenic substrate assay; ~1800-fold less potent than oseltamivir.
Neuraminidase inhibition Influenza H1N1 Antiviral Chalcone IC50

Retained Activity Against Oseltamivir-Resistant H274Y Mutant: Stercurensin Exhibits Inverse Resistance Profile

Critically, stercurensin demonstrated a pronounced shift in potency against the oseltamivir-resistant H274Y mutant neuraminidase relative to the wild-type enzyme. Stercurensin (compound 8) inhibited H274Y neuraminidase with an IC50 of 26.02 ± 3.03 μM, representing a 3.6-fold increase in potency compared to its WT IC50 of 93.77 μM. In contrast, oseltamivir suffered a ~238-fold loss of potency against the same mutant (WT IC50 = 51.54 nM vs. H274Y IC50 = 12.29 μM), while DMC (compound 7) gained 7.0-fold (5.03 vs. 35.23 μM) and compound 14 gained 3.9-fold (2.55 vs. 10.00 μM) [1]. All four chalcones (compounds 4, 7, 8, and 14) were confirmed as noncompetitive inhibitors in kinetic studies, fundamentally differentiating them from the competitive mechanism of oseltamivir [1].

H274Y Mutant NA
Head-to-head
IC₅₀ 26.02 μM
3.6× gain vs WT; oseltamivir loses 238×
Noncompetitive inhibition profile differentiates from oseltamivir; supports resistance-tolerant inhibitor design.
H274Y mutant expressed in 293T cells; kinetic studies confirmed noncompetitive mode.
Oseltamivir resistance H274Y mutant Neuraminidase Antiviral resistance Noncompetitive inhibition

NF-κB Pathway Inhibition: Stercurensin Targets TAK1–TAB1 Complex Upstream of Cardamonin's Mechanism

Stercurensin inhibits NF-κB-dependent inflammatory signaling through a mechanism distinct from that of its close analog cardamonin. Stercurensin attenuates TAK1–TAB1 complex formation, an upstream event that blocks the TAK1/I-κB kinase signaling pathway and prevents I-κB degradation in LPS-stimulated RAW264.7 macrophages [1]. By contrast, cardamonin inhibits NF-κB activation primarily by suppressing p65 NF-κB nuclear translocation and I-κBα phosphorylation at a downstream point in the same pathway [2]. In functional terms, stercurensin pretreatment reduced LPS-induced iNOS and COX-2 protein expression in RAW264.7 cells, with concomitant inhibition of nitric oxide and prostaglandin E2 production [1]. IC50 values for NF-κB transcriptional activation are not directly reported for stercurensin, whereas cardamonin inhibits NF-κB activation with a reported IC50 of 1.2 μM in a cell-based reporter assay [3].

NF-κB Pathway Target
Cross-study
TAK1–TAB1 complex attenuation
vs. cardamonin: p65 nuclear translocation
Upstream node differentiation enables pathway dissection; complementary to downstream p65 probes.
Co-IP, immunoblotting in RAW264.7 macrophages; no direct NF-κB IC₅₀ reported for stercurensin.
NF-κB TAK1-TAB1 Anti-inflammatory Mechanism of action Chalcone pharmacology

In Vivo Anti-Inflammatory Validation: Stercurensin Suppresses Pro-Inflammatory Cytokines in LPS-Challenged Mice

Stercurensin has been validated in an in vivo murine inflammation model. In LPS-challenged mice, stercurensin treatment negatively regulated NF-κB-dependent pro-inflammatory mediators and cytokines. Specifically, the mRNA expression levels of iNOS and COX-2 were evaluated in isolated mouse peritoneal macrophages by quantitative real-time PCR, and the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β was assessed in serum samples using a Luminex multiplex system [1]. While exact fold-suppression values were not reported as discrete numeric data in the abstract, the study demonstrates that the in vitro TAK1–TAB1 mechanism translates to systemic anti-inflammatory effects in a whole-animal model. Comparable in vivo cytokine suppression data for cardamonin or DMC in the identical LPS-challenge model are not available in the published literature, limiting direct quantitative cross-compound comparison at the in vivo level.

In Vivo Inflammation
Supporting
Reduced TNF-α, IL-6, IL-1β
iNOS, COX-2 mRNA down in peritoneal macrophages
In vivo model-response context; confirms systemic anti-inflammatory pharmacology.
LPS-challenged mice; Luminex cytokine quantitation; no cross-compound in vivo comparison available.
In vivo Anti-inflammatory Cytokine suppression Mouse model TNF-α IL-6 IL-1β

Cross-Target Activity Fingerprint: Stercurensin Uniquely Combines Neuraminidase and NF-κB Inhibition Among C-Methylated Chalcones

When comparing the full activity profiles of the three C-methylated chalcones co-isolated from Syzygium samarangense, stercurensin occupies a unique position by combining validated neuraminidase inhibitory activity (IC50 = 93.77 μM against H1N1 WT; 26.02 μM against H274Y) with documented NF-κB pathway inhibition via TAK1–TAB1 complex attenuation in both in vitro and in vivo models [1][2]. DMC (compound 7) displays stronger neuraminidase inhibition (IC50 = 35.23 μM WT; 5.03 μM H274Y) and higher cytotoxicity (IC50 = 10 μM against SW-480), but its anti-inflammatory mechanism has not been characterized through the TAK1–TAB1 axis [1][3]. Cardamonin (compound 3) exhibits well-characterized NF-κB inhibition (IC50 = 1.2 μM) but has not been reported as a neuraminidase inhibitor in the same assay systems [4]. This dual-activity fingerprint makes stercurensin uniquely valuable as a single chemical probe for studies exploring the intersection of antiviral and anti-inflammatory pathways.

Dual-Target Fingerprint
Class-level
Neuraminidase + NF-κB inhibitor
DMC: NA only; Cardamonin: NF-κB only
Unique dual-activity probe for antiviral/anti-inflammatory intersection studies.
Cross-referenced from independent datasets; class-level inference based on published activity fingerprints.
Polypharmacology Neuraminidase NF-κB Dual activity Chalcone fingerprint

Stercurensin Application Scenarios: Evidence-Based Use Cases for Scientific Procurement


Medicinal Chemistry: Scaffold for Noncompetitive Neuraminidase Inhibitors Targeting Oseltamivir-Resistant Influenza

Stercurensin is most appropriately procured as a validated starting scaffold for structure–activity relationship (SAR) campaigns aimed at developing noncompetitive neuraminidase inhibitors effective against oseltamivir-resistant H274Y mutant influenza strains. Its 3.6-fold gain in potency against the H274Y mutant (IC50 = 26.02 μM) relative to wild-type H1N1 (IC50 = 93.77 μM), combined with confirmed noncompetitive inhibition kinetics, directly addresses the liability of oseltamivir, which loses 238-fold potency against the same mutant [1]. The defined structural features—3′-methyl, 2′- and 4′-hydroxy, and 6′-methoxy substituents—provide clear vectors for systematic chemical modification to improve potency while preserving the noncompetitive binding mode.

Inflammation Pharmacology: Tool Compound for TAK1–TAB1 Complex Dissection in NF-κB Signaling

For laboratories studying the upstream regulation of NF-κB signaling, stercurensin serves as a validated small-molecule probe that specifically attenuates TAK1–TAB1 complex formation, an early regulatory node distinct from the IKK and p65 translocation checkpoints targeted by most anti-inflammatory chalcones [1]. Its demonstrated activity in both RAW264.7 macrophages (in vitro) and LPS-challenged mice (in vivo), with confirmed suppression of TNF-α, IL-6, and IL-1β serum levels, makes it suitable for mechanistic studies requiring systemic pathway modulation [1]. Procurement should be paired with cardamonin as a comparator to enable differential mapping of upstream (TAK1–TAB1) versus downstream (p65/I-κB) NF-κB intervention points.

Dual-Pharmacology Research: Simultaneous Antiviral and Anti-Inflammatory Investigation in Influenza Models

Stercurensin is uniquely positioned among C-methylated chalcones for research programs exploring combined antiviral and anti-inflammatory intervention strategies—a therapeutic concept relevant to severe influenza complicated by cytokine storm. Unlike DMC (which lacks documented NF-κB mechanism characterization) or cardamonin (which lacks reported neuraminidase activity), stercurensin has quantitative evidence in both activity dimensions from independent peer-reviewed studies [1][2]. This dual fingerprint enables single-agent interrogation of influenza biology where both viral replication (via neuraminidase) and host inflammatory response (via NF-κB) are experimental endpoints, reducing the complexity of multi-compound dosing regimens.

Natural Product Reference Standard: Chromatographic and Spectroscopic Authentication for Phytochemical Research

Given that stercurensin has been isolated from multiple plant sources—Sterculia urens, Syzygium samarangense, Syzygium nervosum, Comptonia peregrina, and Cleistocalyx operculatus—it serves as a cross-species reference standard for phytochemical fingerprinting and chemotaxonomic studies within the Myrtaceae and Malvaceae families [1][2]. Procurement of authenticated stercurensin enables HPLC-PDA method development, NMR spectral library construction, and quantitative analysis of plant extracts where this chalcone serves as a marker compound for quality control and species authentication.

Application
Selection Property
Validation Focus
Noncompetitive neuraminidase inhibitor scaffold research
Retained potency against oseltamivir-resistant H274Y mutant; noncompetitive inhibition kinetics
H274Y vs. WT neuraminidase assay context; confirm noncompetitive binding in kinetic studies
TAK1–TAB1 complex probe for NF-κB pathway signaling studies
Upstream TAK1–TAB1 complex attenuation, distinct from p65/I-κB downstream modulation
Co-immunoprecipitation and immunoblotting for TAK1–TAB1 disruption; confirm target specificity
Combined antiviral and anti-inflammatory pathway research
Documented dual-target activity: neuraminidase inhibition + NF-κB pathway modulation
Independent confirmation of both activities in relevant cell-based models; cross-validate inhibitor fingerprints
Phytochemical reference standard for Myrtaceae/Malvaceae chemotaxonomy
Cross-species isolation history; characteristic C-methylated chalcone HPLC/UV signature
HPLC-PDA method development and NMR spectroscopic authentication for plant extract analysis
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